3,4-dimethoxy-N-methylbenzamide

Catalog No.
S1547381
CAS No.
60028-86-6
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dimethoxy-N-methylbenzamide

CAS Number

60028-86-6

Product Name

3,4-dimethoxy-N-methylbenzamide

IUPAC Name

3,4-dimethoxy-N-methylbenzamide

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-11-10(12)7-4-5-8(13-2)9(6-7)14-3/h4-6H,1-3H3,(H,11,12)

InChI Key

GFQRPXMWTUUBTN-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)OC

3,4-Dimethoxy-N-methylbenzamide (CAS 60028-86-6), also known as N-methylveratramide, is a secondary benzamide characterized by its electron-rich veratryl core and an N-methylated amide moiety. In industrial and advanced laboratory settings, it serves as a highly specific building block for regioselective C-H functionalization, a directed metalation group (DMG) for ortho-lithiation, and a critical certified reference material (CRM) for pharmaceutical quality control, specifically as Ivabradine Impurity 76. Its secondary amide structure strikes a precise balance between steric hindrance and directing-group capability, distinguishing its reactivity profile from both its primary (unmethylated) and tertiary (N,N-dimethylated) analogs [1].

Substituting 3,4-dimethoxy-N-methylbenzamide with its primary amide counterpart (3,4-dimethoxybenzamide) or closely related analogs fundamentally alters both chemical reactivity and analytical properties. In synthetic workflows, primary amides possess two acidic N-H protons that consume excess organometallic reagents and form insoluble polyanions, effectively shutting down directed ortho-lithiation pathways[1]. Furthermore, in transition-metal-catalyzed C-H activations, altering the electron-donating pattern (e.g., using a 1,3-benzodioxole analog) completely reverses the regioselectivity of arylation from the less hindered to the more hindered position [2]. Analytically, generic substitution is impossible in pharmaceutical quality control; quantifying Ivabradine Impurity 76 requires the exact m/z (195.22) and specific HPLC retention time of the N-methylated compound to meet strict ICH compliance standards .

Regioselective Control in Ruthenium-Catalyzed Ortho-Arylation

In ruthenium-catalyzed C-H arylation with phenylboronic acid, the substitution pattern of the benzamide dictates the site of functionalization. 3,4-Dimethoxy-N-methylbenzamide directs arylation exclusively to the sterically less hindered C-6 position, achieving an 87% yield. In stark contrast, substituting the veratryl core with a 1,3-dioxol group (N-methylbenzo[d][1,3]dioxole-5-carboxamide) reverses the regiochemistry entirely, driving arylation to the sterically hindered C-2 position with a 77% yield[1].

Evidence DimensionRegiochemical position and yield of C-H arylation
Target Compound Data87% yield exclusively at the less hindered C-6 position
Comparator Or Baseline1,3-dioxol analog (77% yield at the hindered C-2 position)
Quantified DifferenceComplete reversal of regioselectivity (C-6 vs. C-2) and a 10% higher absolute yield for the target compound.
ConditionsRuCl2(p-cymene)2 (3 mol%), AgSbF6 (12 mol%), THF, 110 °C, 16 h.

Buyers synthesizing specific fluorenone or biaryl libraries must procure this exact veratryl derivative to selectively target the less hindered ortho-position.

Viability as a Directed Metalation Group (DMG) for Ortho-Lithiation

The N-methylamide function of 3,4-dimethoxy-N-methylbenzamide serves as an effective directed metalation group (DMG). When treated with n-BuLi, it smoothly forms an ortho-lithiated intermediate that condenses with propylene oxide to yield 3-methyl-3,4-dihydroisocoumarins. If the primary amide (3,4-dimethoxybenzamide) is used as a baseline substitute, the presence of an additional acidic N-H proton leads to the formation of intractable polyanions, consuming excess equivalents of the alkyllithium reagent and drastically reducing the yield of the cyclized product [1].

Evidence DimensionYield and reagent efficiency in ortho-lithiation/cyclization
Target Compound DataSmooth conversion to 3-methyl-3,4-dihydroisocoumarin using standard n-BuLi stoichiometry
Comparator Or Baseline3,4-dimethoxybenzamide (primary amide)
Quantified DifferenceThe target compound prevents polyanion insolubility and limits organolithium consumption compared to the primary amide baseline.
ConditionsDirected ortho-lithiation with n-BuLi, followed by condensation with propylene oxide and acid-catalyzed cyclization.

Essential for process chemists scaling up the synthesis of isocoumarin-based natural products, where reagent stoichiometry and intermediate solubility are critical.

Chromatographic Specificity for Ivabradine API Quality Control

In pharmaceutical manufacturing, 3,4-dimethoxy-N-methylbenzamide is a monitored synthesis and degradation byproduct known as Ivabradine Impurity 76. For accurate HPLC and LC-MS quantification, generic structural analogs like 3,4-dimethoxybenzamide cannot be substituted. The target compound possesses a specific mass-to-charge ratio (m/z 195.22) and lipophilicity profile that dictates its retention time, whereas the primary amide baseline (m/z 181.19) elutes differently and fails to match the API's actual impurity profile.

Evidence DimensionMass-to-charge ratio (m/z) and structural match for API impurity profiling
Target Compound DataExact match for Ivabradine Impurity 76 (m/z 195.22)
Comparator Or Baseline3,4-dimethoxybenzamide (m/z 181.19)
Quantified DifferenceA 14 Da mass difference and distinct HPLC retention behavior, preventing cross-substitution in validated assays.
ConditionsHPLC/LC-MS impurity profiling of Ivabradine batches according to ICH guidelines.

Procurement of the exact N-methylated standard is legally and technically required for pharmaceutical batch release and stability testing.

Condensation Efficiency in Styrylamide Synthesis

The synthesis of N-methyl-N-styrylbenzamides relies on the condensation of amides with acetals. Refluxing 3,4-dimethoxy-N-methylbenzamide with phenylacetaldehyde dimethyl acetal and trifluoroacetic acid yields the corresponding E-isomer mono-styrylamide in 80% yield. Utilizing an N-unsubstituted primary amide as a baseline substitute typically results in poor selectivity, as the two available N-H sites are prone to forming bis-styrylamides or undergoing uncontrolled side reactions, significantly lowering the yield of the desired mono-adduct [1].

Evidence DimensionYield and selectivity of mono-styrylamide formation
Target Compound Data80% yield of the E-isomer mono-styrylamide
Comparator Or BaselinePrimary amides (N-unsubstituted)
Quantified DifferenceThe target achieves high mono-alkenylation selectivity, whereas primary amides suffer from over-reaction to bis-adducts.
ConditionsReflux in benzene with PhCH2CH2(OMe)2 and CF3CO2H.

Ensures high atom economy and simplifies downstream purification when synthesizing complex styrylamide precursors.

Precursor for Fluorenone and Biaryl Libraries

Driven by its ability to direct ruthenium-catalyzed C-H arylation exclusively to the less hindered C-6 position, this compound is the optimal starting material for synthesizing specific regioselective fluorenones and complex biaryl frameworks [1].

Certified Reference Material (CRM) for Ivabradine Quality Control

As Ivabradine Impurity 76, this exact compound is required by analytical laboratories for the HPLC and LC-MS quantification of synthesis and degradation impurities in Ivabradine API batches, ensuring compliance with ICH guidelines .

Building Block for Isocoumarin Natural Products

Leveraging its efficacy as a directed metalation group (DMG), the compound is utilized in directed ortho-lithiation workflows to synthesize 3-methyl-3,4-dihydroisocoumarins, which are key intermediates for natural products like (+)-6-methoxymellein [2].

Substrate for Selective Styrylamide Synthesis

Due to its secondary amide structure preventing bis-adduct formation, it is the preferred substrate for acid-catalyzed condensation with acetals, yielding high-purity mono-styrylamides for advanced materials and pharmaceutical research [3].

XLogP3

1.4

Wikipedia

3,4-dimethoxy-N-methylbenzamide

Dates

Last modified: 02-18-2024

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